Fludeoxyglucose

Vue d'ensemble

Description

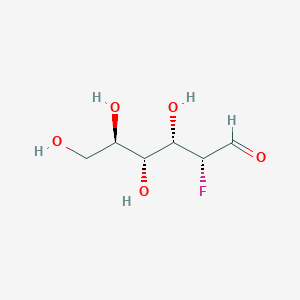

Fludeoxyglucose, also known as 2-deoxy-2-fluoro-D-glucose, is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine-18 atom. This compound is instrumental in diagnosing and monitoring various medical conditions, including cancer, heart disease, and neurological disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fludeoxyglucose is synthesized through a nucleophilic substitution reaction. The process begins with the production of fluorine-18 in a cyclotron, typically from oxygen-18 enriched water. The fluorine-18 fluoride ion is then reacted with a mannose triflate precursor under basic conditions to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves automated synthesis modules such as the GE FASTLab 2. This system allows for high-yield production with enhanced radiochemical purity. The process includes the use of a cassette-based automated synthesis module, which ensures compliance with current Good Manufacturing Practice (cGMP) and radiation safety standards .

Analyse Des Réactions Chimiques

Mechanism of Action and Metabolic Reactions

Fludeoxyglucose F 18, being a glucose analog, is transported into cells that use high amounts of glucose, such as cancer cells, via glucose transporter proteins . Once inside the cell, it undergoes the following reactions :

- Phosphorylation: this compound F 18 is phosphorylated by the enzyme hexokinase, resulting in this compound F 18-6-phosphate .

- Metabolic Trapping: Unlike glucose, this compound F 18 lacks the 2-hydroxyl group (–OH) needed for further metabolism in glycolysis . Consequently, this compound F 18-6-phosphate cannot be further metabolized and remains trapped within the cell .

- Radioactive Decay: The fluorine-18 in this compound F 18 decays via beta-plus decay to oxygen-18 . The oxygen-18 then picks up a proton (H+) from its environment and becomes glucose-6-phosphate, labeled with non-radioactive heavy oxygen at the C-2 position . The presence of the 2-hydroxyl group allows it to be metabolized normally, producing non-radioactive end-products .

Other Chemical Reactions

- Maillard Reaction: this compound can undergo Maillard reactions with biological amines, leading to the formation of glycosylamines and Amadori products .

- Electron-Induced Dissociation: Studies have investigated electron-induced dissociation in this compound upon low-energy electron attachment in the gas phase, observing the formation of negative ions and fragmentation pathways due to multiple bond cleavages .

Factors Affecting this compound F 18 Uptake

Several factors can affect the uptake of this compound F 18 in cells and tissues :

- Blood Glucose Levels: High blood glucose levels can affect this compound F 18 uptake in normal organs such as the brain, liver, and lungs .

- Glucose Transporter Activity: The activity of glucose transporter proteins influences the transport of this compound F 18 across the cell membrane .

- Enzyme Activity: The activities of hexokinase and glucose-6-phosphatase, which are involved in the phosphorylation and dephosphorylation of this compound F 18, respectively, affect its retention and clearance in tissues .

- Hypoxia: In vitro studies have shown that this compound is more effective in inhibiting glycolysis and reducing cell viability under hypoxia compared to normoxia .

Applications De Recherche Scientifique

Oncology

Diagnostic and Monitoring Tool

FDG is predominantly utilized in oncology for the diagnosis, staging, and monitoring of various cancers. Its application includes:

-

Tumor Detection : FDG accumulates in tissues with high metabolic activity, such as tumors. It is particularly effective in identifying malignancies like:

- Non-small cell lung cancer

- Lymphomas

- Colorectal carcinoma

- Breast cancer

- Head and neck cancers

- Thyroid carcinoma

- Staging and Restaging : PET scans using FDG provide critical information regarding the extent of disease spread, helping clinicians tailor treatment plans effectively .

- Therapeutic Efficacy Monitoring : FDG PET is instrumental in evaluating the effectiveness of ongoing treatments by comparing pre- and post-treatment scans to assess changes in metabolic activity within tumors .

Neurology

Assessment of Neurological Disorders

FDG's role extends into neurology, where it aids in diagnosing and managing conditions characterized by abnormal glucose metabolism:

- Epilepsy : FDG PET can localize regions of the brain associated with epileptic foci, thus guiding surgical interventions .

- Alzheimer's Disease : The imaging technique helps visualize metabolic changes in the brain associated with Alzheimer's, facilitating early diagnosis .

- Other Neurological Conditions : FDG PET is also utilized to evaluate brain trauma and other neurodegenerative disorders by assessing regional glucose metabolism .

Cardiology

Evaluation of Cardiac Function

In cardiology, FDG PET is employed to evaluate myocardial viability and function:

- Myocardial Ischemia : It assists in identifying areas of the heart muscle that are still viable but have reduced blood flow due to ischemia. This information is crucial for determining appropriate therapeutic strategies .

- Atherosclerosis Assessment : FDG uptake can indicate inflammation within atherosclerotic plaques, providing insights into cardiovascular risk .

Inflammatory Diseases

Diagnosis and Management

FDG PET has significant applications in assessing various inflammatory conditions:

- Infectious Diseases : It helps diagnose orthopedic infections, osteomyelitis, and other inflammatory diseases by highlighting areas of increased metabolic activity associated with infection .

- Rheumatologic Conditions : The compound is useful for evaluating diseases like vasculitis and rheumatoid arthritis, where inflammation leads to increased glucose metabolism in affected tissues .

Table 1: Summary of Clinical Applications of FDG

| Application Area | Conditions Diagnosed | Key Benefits |

|---|---|---|

| Oncology | Lung cancer, Lymphomas, Colorectal cancer | Accurate staging; monitoring treatment response |

| Neurology | Epilepsy, Alzheimer's | Localization of seizure foci; early diagnosis |

| Cardiology | Myocardial ischemia | Assessment of myocardial viability |

| Inflammatory Diseases | Osteomyelitis, Rheumatologic diseases | Identification of infection/inflammation |

Case Study Example

A study published in Clinical Nuclear Medicine highlighted the use of FDG PET in a cohort of patients with head and neck cancers. The research demonstrated that FDG uptake correlated with tumor aggressiveness and treatment outcomes. Patients exhibiting higher metabolic activity on FDG PET scans had poorer prognoses compared to those with lower uptake levels .

Mécanisme D'action

Fludeoxyglucose acts as a glucose analog and is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. Unlike glucose-6-phosphate, this compound-6-phosphate cannot undergo further glycolysis and becomes trapped within the cell. This accumulation allows for the visualization of glucose metabolism in tissues using PET imaging .

Comparaison Avec Des Composés Similaires

2-Deoxy-D-glucose: Another glucose analog used in metabolic studies but lacks the radioactive fluorine-18.

Fluorothymidine (FLT): A thymidine analog used in PET imaging to assess cellular proliferation.

Fluoromisonidazole (FMISO): Used in PET imaging to detect hypoxic regions within tumors.

Uniqueness: Fludeoxyglucose is unique due to its incorporation of fluorine-18, which allows for high-resolution PET imaging. Its ability to mimic glucose metabolism makes it an invaluable tool in diagnosing and monitoring various diseases, particularly cancer .

Activité Biologique

Fludeoxyglucose (FDG), specifically the fluorine-18 labeled version (18F-FDG), is a radiopharmaceutical widely used in positron emission tomography (PET) imaging. Its primary application lies in oncology, where it serves as a tracer for assessing glucose metabolism in various tissues, particularly in cancerous cells. This article explores the biological activity of this compound, detailing its mechanisms of action, clinical applications, and relevant research findings.

This compound acts as a glucose analog that is preferentially taken up by cells with high glucose metabolism, such as cancer cells, neurons, and certain inflammatory cells. The uptake process involves several key steps:

- Transport into Cells : FDG enters cells via facilitative glucose transporters (GLUTs).

- Phosphorylation : Once inside the cell, FDG is phosphorylated by hexokinase to form FDG-6-phosphate. This compound cannot exit the cell due to the absence of glucose-6-phosphatase activity in most tissues, leading to its accumulation.

- Imaging : The retention of FDG-6-phosphate correlates with the metabolic activity of the tissue, allowing for visualization through PET imaging. Areas with increased FDG uptake indicate heightened glucose metabolism, often associated with malignancies or inflammatory processes.

The biological retention and clearance of FDG are influenced by various factors, including the expression levels of glucose transporters and the activity of hexokinase and glucose-6-phosphatase in different tissues .

Clinical Applications

FDG-PET has become a cornerstone in oncology for diagnosing and monitoring treatment responses in various cancers. The following table summarizes key applications and findings related to this compound:

Research Findings

Numerous studies have explored the biological activity of this compound beyond its imaging capabilities. Notable findings include:

- Sensitivity and Specificity : A meta-analysis involving 16 independent studies confirmed that FDG-PET demonstrates high sensitivity (average 90%) and specificity (average 85%) for detecting various cancers .

- Incidental Findings : Research has shown that incidental findings on FDG-PET scans are common in asymptomatic patients, highlighting the need for careful interpretation of results .

- Metabolic Variability : The accumulation of FDG varies significantly based on tumor type, stage, and location. For instance, inflammatory cells can exhibit similar patterns of uptake as malignant cells, complicating diagnoses .

Case Studies

- Head and Neck Cancer : A case-control study involving patients treated for head and neck squamous cell carcinoma found that those undergoing intensive follow-up with FDG-PET/CT had improved survival rates compared to standard follow-up protocols .

- Colorectal Cancer Monitoring : In another study focusing on colorectal cancer patients, FDG-PET was instrumental in identifying residual disease post-treatment, leading to timely interventions .

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYNUTHNTBLRMT-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311592 | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29702-43-0, 38440-79-8, 86783-82-6 | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29702-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029702430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2-fluoromannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038440798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-2-deoxy-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-2-DEOXY-D-GLUCOSE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDEOXYGLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2JV75L55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.